Ethyl 4-bromo-7-chloroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO2 and a molecular weight of 314.57 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate typically involves the reaction of 4-bromo-7-chloroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, carboxylic acids, and other functionalized compounds .
Scientific Research Applications
Ethyl 4-bromo-7-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-7-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-bromo-7-chloroquinoline-3-carboxylate is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimalarial, anticancer, and antioxidant activities, supported by various studies and data.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromo and a chloro substituent on the quinoline ring, along with a carboxylate group. The synthesis of this compound typically involves reactions that modify the quinoline scaffold to enhance its biological efficacy.
Antimalarial Activity
Numerous studies have evaluated the antimalarial properties of quinoline derivatives, including this compound. A significant study reported that various 7-chloroquinoline derivatives exhibited moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values indicating their potency.
Table 1: Antimalarial Activity of Quinoline Derivatives
Compound | IC50 (μM) | Activity Level |
---|---|---|
This compound | TBD | TBD |
Compound 2 | 35.29 | Moderate |
Compound 3 | 25.37 | High |
Compound 9 | 11.92 | Very High |
Note: TBD indicates that specific IC50 values for this compound need to be determined through further studies.
The study indicated that compounds with electron-donating groups, such as methoxy groups, significantly enhanced antimalarial activity by facilitating electron transfer to the parasite's proteins, leading to their destruction .
Anticancer Activity
In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Research has shown that various quinoline derivatives can induce cytotoxic effects in multiple cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed several quinoline derivatives against human breast cancer (MCF-7), cervical carcinoma (HeLa), and colon carcinoma (HCT-116) cell lines. The findings revealed that specific derivatives exhibited significant cytotoxicity:
Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound A | 20.1 | 14 | TBD |
Compound B | TBD | TBD | TBD |
The mechanisms of action were attributed to interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Antioxidant Activity
The antioxidant properties of quinoline derivatives are also noteworthy. Research has demonstrated that certain compounds can scavenge free radicals and reduce lipid peroxidation levels, contributing to their therapeutic potential.
Table 2: Antioxidant Activity of Quinoline Derivatives
Compound | Lipid Peroxidation Reduction (%) | Nitric Oxide Scavenging Activity (%) |
---|---|---|
This compound | TBD | TBD |
Compound C | 85 | 70 |
Compound D | TBD | TBD |
These findings suggest that this compound may possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Properties
Molecular Formula |
C12H9BrClNO2 |
---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
ethyl 4-bromo-7-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(14)3-4-8(10)11(9)13/h3-6H,2H2,1H3 |
InChI Key |
VZPRIBZDSIBRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)Cl |
Origin of Product |
United States |
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